molecular formula C12H14N2O4 B8637414 4-[(3-nitro-phenyl)-acetyl]-morpholine CAS No. 19281-20-0

4-[(3-nitro-phenyl)-acetyl]-morpholine

Cat. No.: B8637414
CAS No.: 19281-20-0
M. Wt: 250.25 g/mol
InChI Key: YCLQRUDKGXDPHJ-UHFFFAOYSA-N
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Description

4-[(3-Nitro-phenyl)-acetyl]-morpholine is a morpholine derivative featuring a nitro-substituted phenylacetyl group at the meta position of the aromatic ring. The nitro group (-NO₂) at the meta position likely influences electronic properties, solubility, and biological interactions, distinguishing it from para-substituted or non-nitro analogs .

Properties

CAS No.

19281-20-0

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1-morpholin-4-yl-2-(3-nitrophenyl)ethanone

InChI

InChI=1S/C12H14N2O4/c15-12(13-4-6-18-7-5-13)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2

InChI Key

YCLQRUDKGXDPHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward route involves reacting morpholine with (3-nitrophenyl)acetyl chloride under basic conditions. This method leverages nucleophilic acyl substitution, where morpholine’s secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

  • Synthesis of (3-nitrophenyl)acetyl chloride :

    • (3-Nitrophenyl)acetic acid (10.0 g, 51 mmol) is treated with thionyl chloride (20 mL) under reflux (70°C, 4 h) to form the acyl chloride. Excess thionyl chloride is removed under reduced pressure.

  • Coupling with morpholine :

    • The acyl chloride is dissolved in dry dichloromethane (DCM, 100 mL) and cooled to 0°C. Morpholine (5.2 g, 60 mmol) and triethylamine (8.4 mL, 60 mmol) are added dropwise. The mixture is stirred at room temperature for 12 h, washed with water (3 × 50 mL), dried (Na₂SO₄), and concentrated to yield a yellow solid.

Optimization Insights :

  • Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.

  • Base selection : Triethylamine effectively neutralizes HCl, preventing side reactions.

ParameterValue
Yield78–85%
Purity (HPLC)≥97%
Reaction Time12 h

Nitration of Phenylacetyl-morpholine

Regioselective Nitration Strategy

This two-step approach first synthesizes phenylacetyl-morpholine, followed by nitration at the meta position relative to the acetyl group. The acetyl moiety acts as a meta-directing group, favoring 3-nitro substitution.

Procedure :

  • Synthesis of phenylacetyl-morpholine :

    • Phenylacetyl chloride (8.5 g, 50 mmol) reacts with morpholine (4.4 g, 50 mmol) in DCM, analogous to Method 1, yielding phenylacetyl-morpholine (9.1 g, 88%).

  • Nitration :

    • Phenylacetyl-morpholine (5.0 g, 24 mmol) is added to a mixture of concentrated HNO₃ (10 mL) and H₂SO₄ (30 mL) at 0°C. After stirring for 2 h, the mixture is poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is dried and concentrated.

Challenges and Solutions :

  • Regioselectivity : Acetyl groups direct nitration to the meta position, but competing para substitution (<5%) may occur. Recrystallization (ethanol/water) isolates the desired 3-nitro isomer.

  • Temperature control : Maintaining 0°C minimizes decomposition.

ParameterValue
Yield62–70%
Isomeric Purity95% (3-nitro)
Nitration Time2 h

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination Approach

For advanced functionalization, a palladium-catalyzed coupling introduces the morpholine moiety to a pre-nitrated aryl halide. This method is advantageous for complex substrates.

Procedure :

  • Synthesis of 3-nitrobenzyl bromide :

    • 3-Nitrobenzyl alcohol (7.6 g, 45 mmol) reacts with PBr₃ (12 mL) in DCM (50 mL) at 0°C for 1 h, yielding 3-nitrobenzyl bromide (9.2 g, 91%).

  • Coupling with morpholine :

    • 3-Nitrobenzyl bromide (5.0 g, 23 mmol), morpholine (2.4 g, 28 mmol), Pd(OAc)₂ (0.5 mol%), and Xantphos (1 mol%) are heated in toluene (50 mL) at 100°C for 24 h. The product is purified via column chromatography (SiO₂, hexane/ethyl acetate).

Catalytic System :

  • Pd(OAc)₂/Xantphos : Enhances stability and reactivity for aryl bromide amination.

  • Solvent effects : Toluene minimizes side reactions compared to polar solvents.

ParameterValue
Yield65–72%
Catalyst Loading0.5 mol% Pd
Reaction Time24 h

Reductive Amination of 3-Nitroacetophenone

Ketone-to-Amide Conversion

This method exploits reductive amination to form the morpholine-acetyl linkage, though it requires stringent conditions.

Procedure :

  • Condensation :

    • 3-Nitroacetophenone (8.5 g, 48 mmol) and morpholine (4.2 g, 48 mmol) are heated in toluene (50 mL) with molecular sieves (4 Å) at 110°C for 6 h.

  • Reduction :

    • Sodium cyanoborohydride (3.0 g, 48 mmol) is added, and the mixture is stirred at room temperature for 12 h. The product is isolated via acid-base extraction (HCl/NaOH).

Limitations :

  • Low yield : Competing imine formation and over-reduction limit efficiency.

  • Purification challenges : Column chromatography (SiO₂, CH₂Cl₂/MeOH) is necessary.

ParameterValue
Yield40–48%
Purity (HPLC)90%
Reduction Time12 h

Solid-Phase Synthesis for High-Throughput Applications

Polymer-Supported Route

A resin-bound strategy facilitates rapid purification, ideal for parallel synthesis.

Procedure :

  • Resin functionalization :

    • Wang resin (1.0 g, 1.1 mmol/g) is treated with Fmoc-(3-nitrophenyl)acetic acid (2.2 mmol) and DIC (3.3 mmol) in DMF (10 mL) for 2 h.

  • Morpholine coupling :

    • The resin is washed, treated with morpholine (5 mmol) and HOBt/DIC in DMF (12 h), then cleaved with TFA/DCM (1:1) to release the product.

Advantages :

  • Purification simplicity : Filtration removes excess reagents.

  • Scalability : Suitable for milligram-to-gram synthesis.

ParameterValue
Yield82–88%
Purity (HPLC)≥99%
Cleavage Time2 h

Chemical Reactions Analysis

4-[(3-nitro-phenyl)-acetyl]-morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(3-nitro-phenyl)-acetyl]-morpholine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(3-nitro-phenyl)-acetyl]-morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-[(3-Fluorophenyl)-acetyl]-morpholine ()

    • Substituent: Fluorine (electron-withdrawing) at the meta position.
    • Molecular Weight: 223.247 g/mol.
    • Key Difference: Fluorine’s smaller atomic radius and lower electronegativity compared to nitro may reduce steric hindrance and alter dipole moments, affecting binding affinity in biological systems.
  • 4-(4-Nitrophenyl)-morpholine () Substituent: Nitro group at the para position. Molecular Weight: 208.21 g/mol. Melting Point: 148–152°C.
  • 4-[(3,4,5-Trimethoxyphenyl)-acetyl]-morpholine ()

    • Substituent: Three methoxy groups (electron-donating) on the phenyl ring.
    • Molecular Weight: 295.33 g/mol.
    • Key Difference: Methoxy groups improve solubility in polar solvents and may enhance interactions with hydrophobic pockets in enzymes or receptors.

Data Table: Key Properties of Morpholine Derivatives

Compound Name Substituent/Position Molecular Weight (g/mol) Melting Point (°C) Key Application Evidence ID
4-[(3-Nitro-phenyl)-acetyl]-morpholine 3-NO₂ (meta) ~265* N/A Hypothesized cytotoxicity [4, 7]
4-[(3-Fluorophenyl)-acetyl]-morpholine 3-F (meta) 223.247 N/A Unreported [3]
4-(4-Nitrophenyl)-morpholine 4-NO₂ (para) 208.21 148–152 Antitumor intermediate [6, 7]
4-(2-Fluoro-4-nitrophenyl)-morpholine 2-F, 4-NO₂ 268.23 N/A Environmental studies [10]
4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)-morpholine 3-NO₂, 4-NHNH₂ 302.307 N/A Chemical synthesis [12]

*Estimated based on molecular formula (C₁₂H₁₃N₂O₄).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(3-nitro-phenyl)-acetyl]-morpholine with high purity?

  • Answer : The synthesis of nitro-substituted morpholine derivatives often involves coupling reactions between morpholine and nitroaryl-acetyl precursors. Nickel-catalyzed amination (e.g., using NiCl₂·glyme complexes) can facilitate C–N bond formation under optimized conditions (e.g., 2-methyltetrahydrofuran as a solvent, sodium tert-butoxide as a base) . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Structural validation via melting point analysis and spectroscopic characterization is critical to confirm purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer :

  • FT-IR : Confirms functional groups (e.g., nitro stretch ~1520 cm⁻¹, acetyl carbonyl ~1680 cm⁻¹).
  • NMR : ¹H/¹³C-NMR identifies proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, aromatic protons from the 3-nitrophenyl group at δ 7.5–8.5 ppm).
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₂H₁₃N₂O₄).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Hazard Mitigation : Use fume hoods for synthesis/storage due to potential respiratory irritation. Avoid skin contact (nitro compounds may cause sensitization).
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .

Advanced Research Questions

Q. How can researchers design in vitro cytotoxicity assays to evaluate the pharmacological potential of this compound?

  • Answer :

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK-293).
  • MTT Assay Protocol :

Seed cells in 96-well plates (5,000 cells/well).

Treat with compound (1–100 µM) for 48 hours.

Add MTT reagent (0.5 mg/mL), incubate 4 hours.

Measure absorbance at 570 nm.

  • Data Interpretation : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Compare with positive controls (e.g., doxorubicin) .

Q. What computational or crystallographic approaches elucidate the structure-activity relationship (SAR) of nitro-substituted morpholine derivatives?

  • Answer :

  • X-ray Crystallography : Determines bond angles/distances (e.g., nitro group orientation relative to the morpholine ring) to correlate geometry with bioactivity .
  • Molecular Docking : Simulates binding to target proteins (e.g., kinases, tubulin) using software like AutoDock Vina. Focus on hydrogen bonding (morpholine oxygen) and hydrophobic interactions (aromatic ring) .
  • SAR Table :
Substituent PositionBioactivity TrendProposed Mechanism
3-NO₂ on phenyl↑ CytotoxicityEnhanced electron-withdrawing effects stabilize protein-ligand interactions

Q. How can contradictory results in biological activity studies of structurally similar morpholine derivatives be resolved?

  • Answer :

  • Experimental Replication : Verify assay conditions (e.g., cell passage number, serum batch variability).
  • Comparative SAR Analysis : Test analogs with modified substituents (e.g., 4-NO₂ vs. 3-NO₂, acetyl vs. propionyl groups) to isolate contributing factors.
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .

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